molecular formula C11H17BrCl2N2 B1444673 N-(2-Bromophenyl)piperidin-4-amine dihydrochloride CAS No. 1188374-12-0

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride

Cat. No. B1444673
M. Wt: 328.07 g/mol
InChI Key: BZRFUJDWZRSMPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-Bromophenyl)piperidin-4-amine dihydrochloride” can be represented by the Inchi Code: 1S/C13H20N2O.2ClH/c1-2-4-13 (5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H .


Physical And Chemical Properties Analysis

“N-(2-Bromophenyl)piperidin-4-amine dihydrochloride” has a molecular weight of 328.07 g/mol. The Inchi Code representing its molecular structure is 1S/C13H20N2O.2ClH/c1-2-4-13 (5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H .

Scientific Research Applications

Hydrogen-Bonding Patterns and Crystal Structure

The compounds similar to N-(2-Bromophenyl)piperidin-4-amine dihydrochloride have been studied for their unique hydrogen-bonding patterns and crystal structures. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding which leads to the formation of specific structural motifs and stabilizes the crystal structures through weak interactions (Balderson et al., 2007).

Synthesis and Reactivity in Organic Chemistry

In organic chemistry, N-(2-Bromophenyl)piperidin-4-amine dihydrochloride and its analogs are used in various synthetic pathways. For instance, meso-bromophenyl(polyalkyl)porphyrins, which are structurally similar, were synthesized and subjected to palladium-catalyzed amination with cyclic secondary amines, including hydroxypiperidines. This research provides insights into the reactivity of such compounds and their potential applications in synthesizing complex organic molecules (Artamkina et al., 2008).

Medicinal Chemistry and Pharmacology

Compounds related to N-(2-Bromophenyl)piperidin-4-amine dihydrochloride have been explored in medicinal chemistry for their biological activities. Piperidine derivatives, for instance, have shown a range of biological activities such as herbicidal, fungicidal, anticancer, and anesthetic properties. These findings highlight the significance of N-(2-Bromophenyl)piperidin-4-amine dihydrochloride and its structural analogs in the discovery and development of new therapeutic agents (Mubarak, 2017).

Crystal Packing and Molecular Interactions

The study of the crystal packing and molecular interactions of compounds similar to N-(2-Bromophenyl)piperidin-4-amine dihydrochloride provides insights into their structural characteristics. For example, the piperidine ring in such compounds adopts specific conformations, and the crystal packing is influenced by various types of interactions, including C—H⋯π and π–π interactions. These studies are crucial for understanding the molecular basis of the properties and reactivities of these compounds (Ramalingan et al., 2012).

properties

IUPAC Name

N-(2-bromophenyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;;/h1-4,9,13-14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFUJDWZRSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735187
Record name N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride

CAS RN

1188374-12-0
Record name N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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